An In-depth Technical Guide to Benzenepropanal, 4-formyl- (4-(3-oxopropyl)benzaldehyde)
An In-depth Technical Guide to Benzenepropanal, 4-formyl- (4-(3-oxopropyl)benzaldehyde)
A Note on Chemical Identity: The compound of interest, as indicated by the name "Benzenepropanal, 4-formyl-," is systematically named 4-(3-oxopropyl)benzaldehyde. It is crucial to note that the provided CAS Number, 90392-95-3, corresponds to a polymeric material, Poly(ethylene glycol-ran-propylene glycol) monobutyl ether, and not the discrete chemical entity that is the subject of this guide. This document will focus on the properties, synthesis, and potential applications of 4-(3-oxopropyl)benzaldehyde based on established chemical principles and data from structurally related compounds, given the scarcity of direct experimental data for this specific molecule.
Introduction
Aromatic aldehydes are a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, fragrance, and polymer industries.[1][2] Their rich reactivity and ability to participate in a multitude of chemical transformations make them invaluable building blocks for complex molecular architectures.[3] This guide provides a comprehensive technical overview of Benzenepropanal, 4-formyl-, herein referred to by its systematic name, 4-(3-oxopropyl)benzaldehyde. This bifunctional molecule, possessing both an aromatic aldehyde and an aliphatic aldehyde, presents unique opportunities for selective chemical modifications and the development of novel molecular probes, cross-linking agents, and therapeutic candidates.
The presence of two distinct aldehyde functionalities, one conjugated to an aromatic ring and the other at the terminus of a propyl chain, imparts a differential reactivity profile that can be exploited in synthetic and medicinal chemistry. This guide will delve into the predicted physicochemical properties, spectroscopic signature, potential synthetic routes, and prospective applications of 4-(3-oxopropyl)benzaldehyde, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 4-(3-oxopropyl)benzaldehyde, its properties are largely predicted based on the analysis of its constituent functional groups and comparison with analogous structures.
Predicted Physicochemical Properties
| Property | Predicted Value | Remarks |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar benzaldehyde derivatives. |
| Boiling Point | Estimated >250 °C | Expected to be high due to the two polar aldehyde groups. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, DMF, chlorinated solvents). | The two polar aldehyde groups will impart some water solubility. |
| pKa | Not applicable | The compound does not have readily ionizable protons. |
Spectroscopic Characterization
The spectroscopic analysis of 4-(3-oxopropyl)benzaldehyde is critical for its identification and characterization. Below are the predicted key features in its NMR, IR, and mass spectra, based on the analysis of similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.0 ppm. The aldehydic proton of the benzaldehyde moiety will be a singlet at a downfield chemical shift, typically around 10.0 ppm.[4] The aliphatic protons of the propyl chain will present as two triplets, corresponding to the methylene groups adjacent to the aromatic ring and the aliphatic aldehyde, and a multiplet for the central methylene group. The aliphatic aldehyde proton will appear as a triplet around 9.8 ppm due to coupling with the adjacent methylene group.
-
¹³C NMR: The carbon NMR spectrum will be characterized by several distinct signals. The carbonyl carbon of the aromatic aldehyde is expected to resonate around 192 ppm, while the aliphatic aldehyde carbonyl will be slightly more upfield, around 202 ppm.[5][6] The aromatic carbons will appear in the 120-140 ppm region. The three aliphatic carbons of the propyl chain will have characteristic shifts in the upfield region of the spectrum.
The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups. A strong, sharp absorption band for the aromatic aldehyde C=O stretch is expected around 1700-1705 cm⁻¹.[7][8] The aliphatic aldehyde C=O stretch will likely appear at a slightly higher wavenumber, around 1720-1725 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as the characteristic C-H stretches of the aldehyde groups around 2720 and 2820 cm⁻¹.[7]
In a mass spectrum, the molecular ion peak (M⁺) for 4-(3-oxopropyl)benzaldehyde would be observed at an m/z of 162. The fragmentation pattern is anticipated to be complex due to the presence of two aldehyde groups. Key fragments would likely arise from the loss of one or both formyl groups, as well as cleavage of the propyl chain. Common fragments would include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[9]
Synthesis and Reactivity
The synthesis of 4-(3-oxopropyl)benzaldehyde, while not explicitly detailed in the literature, can be envisioned through several plausible synthetic strategies. The reactivity of this dialdehyde is governed by the distinct electronic environments of its two carbonyl groups.
Proposed Synthetic Routes
A potential synthetic pathway could involve the formylation of a suitable precursor, such as 3-phenylpropanal, or the oxidation of a corresponding dialcohol. A plausible multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway to 4-(3-oxopropyl)benzaldehyde.
Experimental Protocol: A Generalized Formylation Approach (Vilsmeier-Haack Type) [10]
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of anhydrous dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of the starting material, 3-(4-lithiated-phenyl)propanal acetal, dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled in an ice bath and carefully quenched by the slow addition of a saturated aqueous solution of sodium acetate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 4-(3-oxopropyl)benzaldehyde.
Differential Reactivity
The aromatic aldehyde is generally less electrophilic than the aliphatic aldehyde due to the electron-donating resonance effect of the benzene ring. This difference in reactivity can be exploited for selective chemical modifications. For instance, nucleophilic attack is expected to occur preferentially at the aliphatic aldehyde under carefully controlled conditions. This selectivity allows for a stepwise functionalization of the molecule, making it a versatile building block.
Caption: Reactivity profile of 4-(3-oxopropyl)benzaldehyde.
Applications in Research and Drug Development
While specific applications of 4-(3-oxopropyl)benzaldehyde are not widely reported, its unique bifunctional nature suggests significant potential in several areas of research and drug development.
Medicinal Chemistry
Aromatic aldehydes and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The dual aldehyde functionality of 4-(3-oxopropyl)benzaldehyde makes it an attractive scaffold for the synthesis of novel therapeutic agents.
-
Schiff Base and Imine Formation: The aldehyde groups can readily react with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active molecules.[13][14] The ability to form two imine linkages allows for the creation of macrocyclic structures or for cross-linking biomolecules.
-
Drug-Linker Conjugates: The differential reactivity of the two aldehyde groups could be utilized in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. One aldehyde could be used to attach a linker molecule, while the other remains available for conjugation to a targeting moiety or a therapeutic payload.
-
Inhibitors of Aldehyde Dehydrogenase (ALDH): Some aldehydes can act as inhibitors of ALDH enzymes, which are implicated in various diseases, including cancer.[15] The specific inhibitory potential of 4-(3-oxopropyl)benzaldehyde would require experimental validation.
Chemical Biology and Materials Science
-
Molecular Probes and Biosensors: The reactivity of the aldehyde groups can be harnessed to develop probes for detecting specific biomolecules or for studying biological processes.
-
Cross-linking Agents: The presence of two aldehyde groups makes this molecule a potential cross-linking agent for polymers and biopolymers, which is useful in the development of hydrogels, biomaterials, and other advanced materials.
Safety and Handling
Aldehydes, as a class of compounds, are known to be reactive and can be irritants to the skin, eyes, and respiratory tract.[16][17][18] While specific toxicity data for 4-(3-oxopropyl)benzaldehyde is unavailable, it is prudent to handle it with the care afforded to other potentially hazardous aldehydes.
Recommended Safety Precautions
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[17]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Benzenepropanal, 4-formyl- (4-(3-oxopropyl)benzaldehyde) is a bifunctional aromatic aldehyde with significant, yet largely unexplored, potential in synthetic chemistry, medicinal chemistry, and materials science. While direct experimental data for this compound is scarce, its predicted properties and reactivity profile, based on established chemical principles, suggest that it could serve as a versatile building block for the creation of novel molecules with tailored functions. Further research into the synthesis, characterization, and biological evaluation of 4-(3-oxopropyl)benzaldehyde is warranted to fully unlock its potential for scientific and therapeutic applications.
References
- PubChem. 4-(3-Oxopropanoyl)benzaldehyde. National Center for Biotechnology Information.
- Jackson, B., et al. (2015).
- Safo, M. K., et al. (2021). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 64(20), 15096-15113.
- Dragone, V., et al. (2013). 3D-printed devices for continuous-flow organic chemistry. Beilstein Journal of Organic Chemistry, 9, 951-959.
- Ünaldı, N., & Demir, D. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-388.
- White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11.
- Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Drug Design and Discovery, 3(2), 464-469.
- BenchChem. (2025).
- NIST. Benzaldehyde. NIST Chemistry WebBook.
- Ullah, I., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology, 53(2), 127-133.
- Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
- A new dialdehyde 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.
- Walsh Medical Media. (2023).
- Brown, W. P. (2025). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
- Brown, W. P. (2025). C7H6O C6H5CHO mass spectrum of benzaldehyde. Doc Brown's Chemistry.
- Brown, W. P. (2025). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry.
- da Silva, A. C. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5567.
- Kao Chemicals. (2015).
- Compositions containing aromatic aldehydes and their use in tre
- Supporting Information for A ligandless palladium-catalyzed reductive carbonyl
- Process for production of benzaldehyde compound. WO2008023836A1.
- Al-Mokaram, A. A. M., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press, 1-10.
- Ren, T., et al. (2024).
- NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook.
- LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- Synthesis of new aromatic aldehydes useful for the prepar
- 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-[Methyl(propyl)amino]benzaldehyde.
- Brown, W. P. (2025). C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.
- International Labour Organiz
- Supporting Information for A palladium-catalyzed formyl
- Kumar, S., & Bhatt, V. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. International Journal of Research and Innovation in Applied Science, 10(12), 414-421.
- Oregon State University. (2022). 13C NMR Chemical Shift.
- The John D. Walsh Company. (2015).
- LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Supporting Information for Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Salicylaldehydes with 2-Aminopyridines.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 [jmicrobiol.or.kr]
- 12. US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. homework.study.com [homework.study.com]
- 18. iloencyclopaedia.org [iloencyclopaedia.org]
